2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile
Description
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is a quinazolinone derivative featuring a chloromethyl (-CH2Cl) group at position 2 and an acetonitrile (-CH2CN) substituent at position 3 of the bicyclic quinazolinone scaffold. This compound is categorized as a specialized building block in organic synthesis, particularly relevant to pharmaceutical and materials science research due to its reactive functional groups .
Properties
IUPAC Name |
2-[2-(chloromethyl)-4-oxoquinazolin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-7-10-14-9-4-2-1-3-8(9)11(16)15(10)6-5-13/h1-4H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWOMMUOMALGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile involves several steps. One common method includes the reaction of 2-aminobenzonitrile with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The quinazoline derivatives, including 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile, have been studied for their diverse biological activities:
- Anticancer Properties : Compounds with similar structures have shown promising anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Kinase Inhibition : The compound's structure suggests potential as a kinase inhibitor, which is crucial in cancer therapy and other diseases.
Synthetic Applications
The synthesis of this compound can be achieved through various methods, enhancing its utility in medicinal chemistry:
- Reactivity : The chloromethyl group allows for further functionalization, making it a valuable precursor for synthesizing more complex molecules.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Research : A study demonstrated that quinazoline derivatives could inhibit specific cancer cell lines by targeting critical signaling pathways involved in cell growth and survival.
- Antimicrobial Testing : Research indicated that compounds derived from quinazoline structures exhibited significant antibacterial activity against various strains, suggesting their potential as new therapeutic agents.
- Kinase Inhibition Studies : Investigations into the binding affinity of this compound to various kinases revealed that it could serve as a lead compound for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
- Structure: This compound (CAS 491876-95-0) has a chlorine atom at position 7 of the quinazolinone ring and an acetonitrile group at position 2 .
- Molecular Formula : C10H6ClN3O.
- Key Differences :
- Substituent Position : Chlorine at position 7 vs. chloromethyl at position 2 in the target compound.
- Reactivity : The chloromethyl group in the target compound is more reactive than the chloro substituent, enabling nucleophilic substitution reactions (e.g., alkylation) that are less feasible with the 7-chloro derivative.
- Applications : Both compounds serve as intermediates in drug discovery, but the chloromethyl group in the target compound enhances versatility for further functionalization .
2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile
- Structure : This derivative (C18H15N3O2) includes a methyl group at position 2, a 2-methylphenyl group at position 3, and an oxy-acetonitrile (-O-CH2CN) moiety at position 8 .
- Crystal Packing: C—H···O and C—H···N interactions dominate its solid-state structure, suggesting distinct crystallinity compared to the target compound, which may exhibit similar intermolecular interactions but with different spatial arrangements . Synthetic Utility: The oxy-acetonitrile group offers different reactivity (e.g., ether cleavage) compared to the target’s acetonitrile and chloromethyl groups.
β-Oxoalkanonitriles and Pyridyl Derivatives
- Relevance: highlights β-oxoalkanonitriles as precursors to pyridyl aminopyrazoles and isoxazoles.
Structural and Functional Implications
Substituent Effects on Reactivity
- Chloromethyl vs. Chloro : The chloromethyl group’s mobility facilitates alkylation or elimination reactions, whereas a chloro substituent (as in 2-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile) is typically less reactive under mild conditions .
- Nitrile Group : The acetonitrile moiety in all compared compounds enables condensation or cyclization reactions, critical for constructing nitrogen-rich heterocycles .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW ~236.66 g/mol) is smaller than the 2-methylphenyl derivative (MW 305.33 g/mol), suggesting better solubility in polar aprotic solvents .
- Crystallinity: While crystallographic data for the target compound are unavailable, analogous quinazolinones exhibit C—H···N/O interactions, which influence melting points and stability .
Biological Activity
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. The molecular formula of this compound is C12H10ClN3O, with a molecular weight of approximately 247.68 g/mol. Its structure includes a chloromethyl group and an acetonitrile functional group, contributing to its reactivity and potential therapeutic applications.
Anticancer Properties
Research has indicated that compounds derived from the quinazoline scaffold exhibit significant anticancer activities. For instance, a study demonstrated that similar quinazoline derivatives showed IC50 values ranging from 2.3 μM to 176.5 μM against various cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) . Notably, compound 6n, a derivative closely related to this compound, displayed high antiproliferative effects with IC50 values of 5.9 μM against A549 cells .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 6n | A549 (Lung) | 5.9 |
| Compound 6n | SW-480 (Colorectal) | 2.3 |
| Compound 6n | MCF-7 (Breast) | 5.65 |
| Cisplatin | A549 | 15.37 |
| Cisplatin | SW-480 | 16.1 |
| Cisplatin | MCF-7 | 3.2 |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 6n was shown to induce apoptosis in A549 cells in a dose-dependent manner and caused arrest in the S phase of the cell cycle . This apoptotic activity was confirmed through flow cytometry analysis using Annexin V staining.
Additional Biological Activities
Quinazoline derivatives are also recognized for their antimicrobial , anti-inflammatory , and anticonvulsant properties. The presence of halogen substitutions on the phenyl ring enhances their biological activity significantly, while certain substituents can diminish efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that compounds with halogen substitutions at specific positions exhibit enhanced antiproliferative activities compared to their unsubstituted counterparts. For instance, the presence of electron-withdrawing groups such as chlorine or fluorine at specific positions on the phenyl ring has been linked to improved anticancer activity .
Case Studies
A notable case study involved the synthesis and evaluation of various quinazoline derivatives where compound 6n was highlighted for its superior cytotoxicity against lung cancer cells compared to standard chemotherapeutic agents like Cisplatin . The results underscored the potential of quinazoline derivatives in developing new anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
